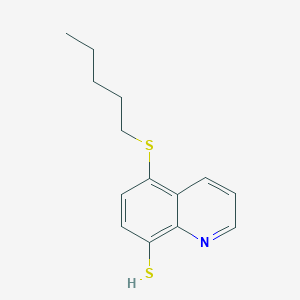

5-(Pentylsulfanyl)quinoline-8-thiol

Description

Significance of Functionalized Quinoline (B57606) Architectures in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, serves as a privileged scaffold in chemical research. nih.govresearchgate.net Its rigid structure and the presence of a nitrogen heteroatom provide unique electronic properties and opportunities for diverse functionalization. The modification of the quinoline core with various substituents allows for the fine-tuning of its physicochemical and biological properties, making it a versatile building block in several scientific domains. tandfonline.comacs.org

In medicinal chemistry, quinoline derivatives are integral to the development of new therapeutic agents, exhibiting a wide spectrum of pharmacological activities. nih.govmdpi.com The quinoline motif is found in numerous approved drugs and clinical candidates, highlighting its importance in drug design and discovery. researchgate.nettandfonline.com The continuous development of synthetic methodologies, including multicomponent reactions and metal-free synthesis, has further expanded the accessibility and diversity of functionalized quinolines. researchgate.netacs.org These advancements enable chemists to create complex molecular architectures with tailored properties for specific applications. acs.org

Beyond medicine, functionalized quinolines are investigated for their applications in materials science, where their unique photophysical properties are exploited. For instance, certain quinoline derivatives exhibit luminescence, making them suitable for use in organic light-emitting diodes (OLEDs) and chemical sensors. acs.orgacs.org The ability to modulate the electronic properties of the quinoline ring system through functionalization is key to developing materials with desired optical and electronic characteristics.

Role of Sulfur-Containing Heterocycles in Ligand Design and Supramolecular Chemistry

Sulfur-containing heterocycles are of paramount importance in coordination chemistry and the design of novel ligands. nih.govthieme-connect.com The sulfur atom, with its available lone pairs of electrons and ability to exist in various oxidation states, can effectively coordinate with a wide range of metal ions. tandfonline.com This makes sulfur-containing scaffolds, such as thiophenes, thiazoles, and thiols, valuable components in the construction of metal-organic frameworks (MOFs), catalysts, and supramolecular assemblies. ingentaconnect.comopenmedicinalchemistryjournal.com

In ligand design, the incorporation of a sulfur-containing heterocycle can influence the steric and electronic properties of the resulting metal complex, thereby modulating its reactivity and catalytic activity. nih.gov Thiol groups (-SH), in particular, are excellent coordinating agents for soft metal ions, forming stable metal-thiolate bonds. acs.orgacs.org This property is extensively utilized in the development of sensors for heavy metals and in the synthesis of metal-based drugs.

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are often applied to sulfur-containing heterocycles. acs.org The directional nature of interactions involving sulfur, such as hydrogen bonding and metal coordination, allows for the construction of well-defined, self-assembled structures. These supramolecular assemblies can exhibit novel properties, such as mechanochromic luminescence, where the material changes its color in response to mechanical stress. acs.org

Rationale for In-depth Investigation of 5-(Pentylsulfanyl)quinoline-8-thiol

The specific structural features of this compound provide a compelling rationale for its detailed investigation. This molecule combines the privileged quinoline scaffold with two sulfur-containing functional groups: a thiol (-SH) at the 8-position and a pentylsulfanyl (-S-C5H11) group at the 5-position. This unique combination suggests several potential areas of application and research interest.

The quinoline-8-thiol moiety is a well-known chelating agent, capable of binding to various metal ions through its nitrogen and sulfur atoms. The resulting metal complexes often exhibit interesting photophysical and biological properties. acs.orgacs.org The presence of the pentylsulfanyl group at the 5-position can be expected to modulate the electronic properties of the quinoline ring system and the chelating ability of the 8-thiol group. The long alkyl chain of the pentyl group may also enhance the solubility of the molecule and its metal complexes in nonpolar solvents and influence its self-assembly properties.

Furthermore, the dual sulfur functionalization in this compound opens up possibilities for creating advanced materials and sensors. The thiol group can act as an anchor to bind the molecule to surfaces, such as gold nanoparticles, while the pentylsulfanyl group can be further modified or participate in intermolecular interactions. The potential for this molecule to act as a ligand for creating novel metal complexes with unique catalytic or luminescent properties is a significant driver for its in-depth study.

Overview of Research Objectives and Methodological Approaches

The investigation of a novel compound like this compound typically involves a multi-faceted research approach, encompassing synthesis, characterization, and evaluation of its properties. Key research objectives would include:

Synthesis and Characterization: The primary objective is to develop an efficient and scalable synthetic route to this compound. Following its synthesis, a thorough characterization using various spectroscopic and analytical techniques is essential to confirm its structure and purity.

Coordination Chemistry: A significant part of the research would likely focus on the coordination chemistry of the compound with a range of metal ions. This would involve the synthesis and isolation of novel metal complexes and their characterization using techniques such as X-ray crystallography.

Photophysical Properties: The investigation of the photophysical properties of both the free ligand and its metal complexes is crucial. This includes studying their absorption and emission spectra to determine their potential for applications in sensing, imaging, or as components in electronic devices. bohrium.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to gain insights into the electronic structure, stability, and reactivity of the molecule and its metal complexes. nih.gov These theoretical studies can complement experimental findings and aid in the rational design of new materials with desired properties.

The methodological approaches to achieve these objectives are summarized in the following table:

| Research Objective | Methodological Approaches |

| Synthesis and Purification | Multi-step organic synthesis, Column chromatography, Recrystallization |

| Structural Characterization | Nuclear Magnetic Resonance (NMR) spectroscopy, Mass spectrometry (MS), Infrared (IR) spectroscopy, Elemental analysis |

| Coordination Studies | Synthesis of metal complexes, UV-Vis spectroscopy, Fluorescence spectroscopy, X-ray crystallography |

| Photophysical Analysis | Absorption and emission spectroscopy, Quantum yield determination, Lifetime measurements |

| Computational Analysis | Density Functional Theory (DFT), Time-dependent DFT (TD-DFT), Molecular orbital analysis |

Structure

2D Structure

3D Structure

Properties

CAS No. |

32433-60-6 |

|---|---|

Molecular Formula |

C14H17NS2 |

Molecular Weight |

263.4 g/mol |

IUPAC Name |

5-pentylsulfanylquinoline-8-thiol |

InChI |

InChI=1S/C14H17NS2/c1-2-3-4-10-17-13-8-7-12(16)14-11(13)6-5-9-15-14/h5-9,16H,2-4,10H2,1H3 |

InChI Key |

KLPBAGJAFFROKB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCSC1=C2C=CC=NC2=C(C=C1)S |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 5 Pentylsulfanyl Quinoline 8 Thiol

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of the target molecule, 5-(pentylsulfanyl)quinoline-8-thiol, reveals several potential disconnections. The two primary C-S bonds, one at the C5 position (pentylsulfanyl group) and the other at the C8 position (thiol group), are the most logical points for disconnection. This leads to two main retrosynthetic approaches:

Approach A: Disconnection of the C5-S bond first, leading to an 8-mercaptoquinoline (B1208045) intermediate and a pentylthiol precursor. This strategy would involve the late-stage introduction of the pentylsulfanyl chain.

Approach B: Disconnection of the C8-S bond first, suggesting a 5-(pentylsulfanyl)quinoline intermediate that would then be functionalized at the 8-position to introduce the thiol group.

A key consideration in choosing a forward-synthesis strategy is the relative reactivity of the C5 and C8 positions of the quinoline (B57606) ring and the compatibility of the functional groups at each stage. The 8-position is often more susceptible to nucleophilic substitution, while the 5-position can be functionalized through electrophilic or directed metalation strategies.

| Disconnection Point | Precursors | Key Transformation |

| C5-S (Pentylsulfanyl) | 8-Mercaptoquinoline, Pentanethiol derivative | Nucleophilic aromatic substitution or cross-coupling |

| C8-S (Thiol) | 5-(Pentylsulfanyl)quinoline | Introduction of a thiol or protected thiol group |

Development of Novel Synthetic Pathways to the 5,8-Disubstituted Quinoline Scaffold

The construction of the core 5,8-disubstituted quinoline scaffold is a critical phase in the synthesis of the target compound. This can be achieved through either building the quinoline ring with the desired substituents already in place on the precursors or by functionalizing a pre-existing quinoline core.

Multi-Step Synthesis Protocols and Reaction Sequence Design

A plausible multi-step synthesis protocol would likely commence from a readily available starting material such as 8-aminoquinoline. A potential reaction sequence is outlined below:

Halogenation of the C5 Position: Directing the functionalization to the C5 position is a key challenge. A copper-catalyzed one-pot N-acylation and C5-H halogenation of 8-aminoquinolines has been reported. This method utilizes acyl halides to introduce a halogen (e.g., bromine or iodine) specifically at the C5 position while simultaneously acylating the amino group, which can serve as a protecting group.

Introduction of the Pentylsulfanyl Group: The halogen at the C5 position can then be displaced by pentanethiolate in a nucleophilic aromatic substitution reaction. This reaction is typically performed in the presence of a base.

Conversion of the 8-Amino Group to a Thiol: The 8-amino group, after deprotection of the acyl group, can be converted to a thiol group. A standard method for this transformation is the Sandmeyer-type reaction, involving diazotization of the amino group with sodium nitrite (B80452) in an acidic medium, followed by reaction with a sulfur-containing nucleophile like potassium ethyl xanthate and subsequent hydrolysis.

An alternative sequence might involve introducing the thiol group at the 8-position first, followed by functionalization at the C5-position. However, the free thiol group is highly reactive and would likely require protection throughout the subsequent synthetic steps.

| Step | Reaction | Reagents and Conditions |

| 1 | C5-Halogenation of 8-Aminoquinoline | Acyl halide (e.g., Acetyl bromide), Copper catalyst, Solvent (e.g., DMF) |

| 2 | Nucleophilic Substitution | Pentanethiol, Base (e.g., NaH), Solvent (e.g., DMF or DMSO) |

| 3 | Deprotection of Amino Group | Acid or base hydrolysis |

| 4 | Diazotization and Thiolation | 1. NaNO2, H2SO4/H2O, 0-5 °C; 2. Potassium ethyl xanthate; 3. Hydrolysis |

Regioselective Functionalization of the Quinoline Core

Achieving regioselectivity is paramount in the synthesis of 5,8-disubstituted quinolines. The electronic nature of the quinoline ring, with the nitrogen atom acting as an electron-withdrawing group, influences the reactivity of the different positions.

C5-Position: This position is generally less reactive towards electrophiles than the C8-position in an unsubstituted quinoline. However, the presence of an amino or protected amino group at C8 can direct electrophilic substitution to the C5 and C7 positions. Metal-free, regioselective remote C-H halogenation of 8-substituted quinolines has been demonstrated, offering a direct route to C5-halogenated derivatives nih.gov.

C8-Position: The C8-position is susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present. The synthesis of 8-mercaptoquinoline itself is well-established and typically proceeds via sulfonation of quinoline followed by reduction.

Introduction and Derivatization of the Thiol Group

The introduction of the thiol group at the C8-position is a critical step that requires careful selection of reagents and reaction conditions to avoid side reactions.

Thiolation Methodologies

Several methods can be employed to introduce a thiol group onto an aromatic ring:

Thiourea-based reactions: A common method involves the reaction of an aryl halide with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions to yield the corresponding thiol. This method has been applied to the synthesis of quinoline-2-thiones researchgate.net.

Thiosulfate-based reactions (Bunte Salts): Aryl halides can react with sodium thiosulfate (B1220275) to form Bunte salts (S-aryl thiosulfates). These can then be reductively cleaved to the corresponding thiols. This method offers the advantage of using odorless and stable reagents researchgate.net.

Leuckart Thiophenol Synthesis: This classic method involves the decomposition of a diazonium salt in the presence of a xanthate, followed by hydrolysis. This is a viable option for converting an amino group at the C8 position to a thiol.

| Method | Starting Material | Key Reagents |

| Thiourea-based | 8-Haloquinoline | Thiourea, followed by base hydrolysis |

| Thiosulfate-based | 8-Haloquinoline | Sodium thiosulfate, followed by reduction |

| Diazotization | 8-Aminoquinoline | NaNO2/acid, then Potassium ethyl xanthate |

Protective Group Strategies for the Thiol Moiety

Given the high nucleophilicity and susceptibility to oxidation of thiols, protection of the thiol group is often necessary during a multi-step synthesis. The choice of protecting group is crucial and must be stable to the reaction conditions used in subsequent steps and easily removable at the end of the synthesis.

Common protecting groups for thiols include:

Trityl (Tr): This bulky group is introduced by reacting the thiol with trityl chloride. It is stable to a wide range of conditions but can be removed with mild acid.

Acetamidomethyl (Acm): This group is stable to both acidic and basic conditions and is typically removed with mercury(II) or iodine.

tert-Butyldimethylsilyl (TBDMS): Silyl ethers are common protecting groups for alcohols and can also be used for thiols. They are introduced using TBDMS-Cl and are removed with fluoride (B91410) ions (e.g., TBAF).

Benzyl (Bn): Benzyl thioethers are stable to many reagents but can be cleaved by sodium in liquid ammonia (B1221849) or by catalytic hydrogenation.

| Protecting Group | Introduction Reagent | Cleavage Conditions |

| Trityl (Tr) | Trityl chloride | Mild acid (e.g., TFA) |

| Acetamidomethyl (Acm) | N-(Hydroxymethyl)acetamide | Hg(II) salts, Iodine |

| tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF) |

| Benzyl (Bn) | Benzyl bromide | Na/liq. NH3, Catalytic hydrogenation |

Installation of the Pentylsulfanyl Chain

Alkylation Reactions of the Thiol Group

A classical and direct method for forming the pentylsulfanyl moiety involves the S-alkylation of a suitable quinoline precursor. This reaction typically proceeds via a nucleophilic substitution mechanism, where a thiolate anion attacks an alkyl halide. A plausible synthetic route would start from a quinoline derivative bearing a thiol or a protected thiol at the 8-position and a leaving group, such as a halogen, at the 5-position. The reaction with pentanethiol or its corresponding thiolate would then install the desired pentylsulfanyl chain.

Alternatively, a more direct approach could involve the alkylation of a di-thiolated quinoline precursor, though this may present challenges with selectivity. A more controlled synthesis might involve starting with a precursor like 5-chloro-8-mercaptoquinoline. The thiol group at the 8-position would first be protected to prevent undesired side reactions. The protected intermediate would then be reacted with sodium pentanethiolate. A final deprotection step would yield the target compound, this compound.

The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

Table 1: Hypothetical Reaction Conditions for Alkylation

| Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) |

|---|---|---|---|---|

| 1-Bromopentane | Sodium Hydroxide | Ethanol (B145695) | Reflux | 3-6 |

| 1-Iodopentane | Triethylamine | DMF | 25-50 | 4-8 |

These conditions are based on general procedures for the alkylation of heterocyclic thiols. mdpi.comnih.gov The choice of base and solvent can significantly impact the reaction rate and yield.

Exploration of Coupling Reactions for C-S Bond Formation

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-sulfur bonds through transition metal-catalyzed cross-coupling reactions. Palladium-catalyzed C-S coupling, often referred to as a variation of the Buchwald-Hartwig amination, is a particularly effective method. nih.govscienceopen.com This approach would typically involve the reaction of a halo-quinoline with a thiol in the presence of a palladium catalyst, a suitable ligand, and a base.

A potential synthetic strategy would utilize a 5-halo-8-protected-thioquinoline derivative as the starting material, which would then be coupled with pentanethiol. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. A variety of palladium sources and phosphine-based ligands have been shown to be effective in similar transformations. nih.govbohrium.com

Table 2: Potential Catalytic Systems for Palladium-Catalyzed C-S Coupling

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | KOH | DMSO | 110 |

| [PdCl(allyl)]₂ | dppf | NaOtBu | Toluene | 130 |

The data in this table is derived from established methods for palladium-catalyzed C-S coupling reactions. mdpi.combohrium.commdpi.com The optimization of these parameters is essential for the successful synthesis of the target compound.

Process Optimization and Yield Enhancement Strategies

To maximize the yield and purity of this compound, a systematic optimization of the reaction conditions is necessary. This involves the careful screening of various reaction parameters to identify the optimal combination for the chosen synthetic route, whether it be alkylation or cross-coupling.

Key parameters for optimization include:

Catalyst and Ligand Selection: In the case of cross-coupling reactions, the choice of the palladium precursor and the phosphine (B1218219) ligand can have a profound effect on the reaction's efficiency. Different ligands exhibit varying degrees of steric bulk and electronic properties, which can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.

Base and Solvent Effects: The strength and solubility of the base, as well as the polarity and boiling point of the solvent, are critical factors. For instance, in alkylation reactions, a stronger base may lead to faster deprotonation of the thiol, but could also promote side reactions. The solvent must be able to dissolve the reactants and facilitate the reaction, while also being appropriate for the chosen reaction temperature. mdpi.com

Temperature and Reaction Time: These parameters are often interdependent. Higher temperatures can increase the reaction rate but may also lead to the formation of impurities through decomposition or side reactions. Monitoring the reaction progress over time, for example by using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), is essential to determine the optimal reaction time. google.comjocpr.com

Table 3: Illustrative Optimization of a Hypothetical Cross-Coupling Reaction

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene | 110 | 45 |

| 2 | Pd(OAc)₂ (2) | Xantphos (3) | K₂CO₃ (2) | Toluene | 110 | 65 |

| 3 | [PdCl(allyl)]₂ (1) | dppf (2.5) | NaOtBu (1.5) | Toluene | 130 | 85 |

This table illustrates a hypothetical optimization process based on findings for similar reactions, demonstrating how systematic variation of reaction components can lead to significant improvements in yield. bohrium.commdpi.com

Purification and Isolation Techniques for High Purity Target Compound

Following the chemical synthesis, the isolation and purification of this compound in high purity is paramount. A combination of chromatographic and crystallization techniques is typically employed to remove unreacted starting materials, catalysts, and by-products.

Advanced Chromatographic Separations (e.g., HPLC, Flash Chromatography)

Flash column chromatography is a standard and effective method for the initial purification of the crude reaction mixture. mit.edu The choice of the stationary phase (typically silica (B1680970) gel) and the mobile phase (eluent) is critical for achieving good separation. The polarity of the eluent is carefully selected based on the polarity of the target compound and its impurities, often guided by preliminary analysis using TLC. For aryl alkyl sulfides, common eluents include mixtures of non-polar solvents like hexane (B92381) or petroleum ether with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. researchgate.net

For achieving very high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is commonly used for the purification of quinoline derivatives.

Table 4: Exemplary Chromatographic Purification Conditions

| Technique | Stationary Phase | Mobile Phase | Detection |

|---|---|---|---|

| Flash Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | UV (254 nm) |

| Preparative HPLC | C18 | Acetonitrile/Water + 0.1% Formic Acid (gradient) | UV (254/280 nm) |

The conditions presented are based on established methods for the purification of quinoline derivatives and aryl sulfides. researchgate.net

Crystallization and Recrystallization Methodologies

Crystallization is a powerful technique for the final purification of solid compounds, often yielding material of very high purity. The process involves dissolving the crude or semi-purified compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by slow cooling to allow for the formation of a crystalline lattice. The impurities, being present in lower concentrations, tend to remain in the solution.

The choice of solvent is crucial. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For substituted quinolines and aryl sulfides, common recrystallization solvents include alcohols like ethanol or methanol, or solvent mixtures such as heptane/ethyl acetate. jocpr.comacgpubs.org The process may need to be repeated (recrystallization) to achieve the desired level of purity. The purity of the final product can be assessed by techniques such as melting point determination and HPLC analysis.

Comprehensive Spectroscopic and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry would be the primary technique to confirm the elemental composition of 5-(Pentylsulfanyl)quinoline-8-thiol. The expected molecular formula is C₁₄H₁₇NS₂. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula with a high degree of confidence.

| Analysis | Expected Value |

| Molecular Formula | C₁₄H₁₇NS₂ |

| Exact Mass | 275.0802 |

| Molecular Weight | 275.43 |

This table presents the theoretical values for this compound.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the detailed molecular structure of this compound in solution.

¹H and ¹³C NMR Chemical Shift Analysis and Proton/Carbon Connectivity

¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show signals for the aromatic protons of the quinoline (B57606) ring, the protons of the pentyl chain, and the thiol proton. The chemical shifts would be influenced by the electron-donating and -withdrawing effects of the sulfur atoms and the aromatic system.

¹³C NMR spectroscopy would complement the ¹H NMR data by identifying the number of unique carbon environments. The spectrum would display signals for the nine carbons of the quinoline ring and the five carbons of the pentyl group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Assignment

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to establish the connectivity within the quinoline ring system and along the pentyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for confirming the connection of the pentylsulfanyl group to the C5 position and the thiol group to the C8 position of the quinoline core.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which can help to determine the preferred conformation of the pentyl chain relative to the quinoline ring.

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy techniques, FT-IR and Raman, are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| S-H | Stretching | ~2550 | FT-IR (weak), Raman |

| C-S | Stretching | 600-800 | FT-IR, Raman |

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H | Stretching | 2850-2960 | FT-IR, Raman |

| C=C, C=N (Quinoline) | Stretching | 1450-1650 | FT-IR, Raman |

This table presents expected vibrational frequencies for the functional groups in this compound. Actual values would need to be determined experimentally.

The S-H stretching vibration is typically weak in FT-IR but can be more readily observed in Raman spectroscopy. nih.gov The C-S stretching vibrations are also expected in the fingerprint region of the spectra. nih.gov

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy would be used to investigate the electronic transitions within the chromophoric quinoline system. The spectrum is expected to show absorption bands characteristic of the π-π* transitions within the aromatic rings. The position and intensity of these bands would be influenced by the sulfur substituents. Studies on similar quinoline derivatives suggest that these absorptions would likely occur in the UV region. researchgate.net

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Structure

To determine the precise three-dimensional arrangement of atoms in the solid state, single crystal X-ray diffraction would be the definitive technique. This method would provide accurate bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and any intermolecular interactions, such as hydrogen bonding involving the thiol group or π-π stacking of the quinoline rings. prolekare.cz Growing a suitable single crystal would be a prerequisite for this analysis.

Determination of Absolute Configuration and Conformation

Without experimental data from techniques like X-ray crystallography or chiroptical spectroscopy (such as circular dichroism), the absolute configuration of any potential stereocenters in this compound remains undetermined. Furthermore, a detailed analysis of its molecular conformation, including the torsion angles of the pentylsulfanyl chain and the orientation of the thiol group relative to the quinoline ring, cannot be performed.

Analysis of Intermolecular Interactions and Crystal Packing

A definitive analysis of the intermolecular interactions and crystal packing of this compound is contingent on the availability of its crystal structure. Such an analysis would reveal how the individual molecules arrange themselves in the solid state, providing insights into the stability and properties of the material. The absence of this data precludes any meaningful discussion on the specific intermolecular forces at play and the resulting crystal lattice structure.

Chemical Reactivity and Mechanistic Studies of 5 Pentylsulfanyl Quinoline 8 Thiol

Reactions at the Quinoline (B57606) Nitrogen Atom (e.g., Protonation, Alkylation)

The nitrogen atom within the quinoline ring of 5-(Pentylsulfanyl)quinoline-8-thiol possesses a lone pair of electrons, rendering it basic and nucleophilic. Consequently, it is susceptible to reactions with electrophiles, most notably protonation and alkylation.

Protonation of the quinoline nitrogen occurs readily in the presence of acids, forming the corresponding quinolinium salt. This reaction significantly alters the electronic properties of the molecule, potentially influencing the reactivity of the thiol and pentylsulfanyl groups. The basicity of the quinoline nitrogen can be influenced by substituents on the ring. nih.gov

Alkylation of the quinoline nitrogen can be achieved using various alkylating agents, such as alkyl halides. This reaction leads to the formation of quaternary quinolinium salts. These reactions are analogous to those observed for other quinoline derivatives. researchgate.net

Table 1: Predicted Protonation and Alkylation Reactions at the Quinoline Nitrogen

| Reaction Type | Reagent Example | Predicted Product | Notes |

| Protonation | Hydrochloric Acid (HCl) | 5-(Pentylsulfanyl)quinolin-1-ium-8-thiol chloride | The formation of the quinolinium salt increases water solubility. |

| Alkylation | Methyl Iodide (CH₃I) | 8-Mercapto-1-methyl-5-(pentylsulfanyl)quinolin-1-ium iodide | The resulting quaternary salt is expected to be a stable crystalline solid. |

This table presents predicted reactions based on the general reactivity of quinoline derivatives.

Reactivity of the Thiol Group

The thiol (-SH) group at the 8-position is a highly reactive functional group, capable of participating in a variety of chemical transformations, including oxidation, nucleophilic attack, and ligand exchange.

Oxidation Pathways and Disulfide Formation

Thiols are readily oxidized to form disulfides (-S-S-). smolecule.com This transformation can be effected by a range of mild oxidizing agents, such as hydrogen peroxide or even atmospheric oxygen, particularly in the presence of a catalyst. The formation of the disulfide bond links two molecules of the parent thiol.

Table 2: Predicted Oxidation Reaction of the Thiol Group

| Oxidizing Agent | Predicted Product | Reaction Condition |

| Hydrogen Peroxide (H₂O₂) | 8,8'-Disulfanediylbis(5-(pentylsulfanyl)quinoline) | Mild, aqueous conditions |

| Air (O₂) | 8,8'-Disulfanediylbis(5-(pentylsulfanyl)quinoline) | Slower reaction, may be catalyzed by metal ions |

This table presents predicted reactions based on the known oxidation of quinoline-8-thiol and other thiols.

Nucleophilic Reactions and Ligand Exchange Processes

The thiolate anion, formed by deprotonation of the thiol group, is a potent nucleophile. smolecule.com It can participate in nucleophilic substitution reactions with various electrophiles. For instance, S-alkylation and S-arylation reactions are common for quinoline-8-thiol and are expected to proceed readily with this compound.

Furthermore, the bidentate nature of the quinoline-8-thiol scaffold, with potential coordination through both the nitrogen and sulfur atoms, makes it an excellent ligand for metal ions. smolecule.com It is anticipated to form stable complexes with a variety of transition metals, a characteristic feature of 8-thioquinoline derivatives. researchgate.net

Reactivity of the Pentylsulfanyl Moiety

The pentylsulfanyl group (-S-C₅H₁₁) is a thioether linkage. While generally more stable than the thiol group, it can still undergo specific chemical reactions.

Cleavage Reactions and Further Functionalization

The carbon-sulfur bonds in the pentylsulfanyl group can be cleaved under certain conditions. Reductive cleavage might be possible using strong reducing agents. Oxidative cleavage is another potential pathway. The sulfur atom of the thioether can also be oxidized to a sulfoxide (B87167) or a sulfone using appropriate oxidizing agents. evitachem.com

In some instances, thioether bonds in complex molecules have been observed to undergo conversion to a thioether linkage, although this is typically seen in biological systems under specific conditions. nih.gov

Investigation of Reaction Kinetics and Thermodynamics

Detailed kinetic and thermodynamic studies on this compound are not available. However, insights can be drawn from studies on related systems. For example, the kinetics of reactions involving thiols and quinoline derivatives have been investigated in other contexts. The catalytic activity of quinoline in the reaction of isocyanates with thiols has been studied, demonstrating that the reaction is first order with respect to the concentrations of isocyanate, thiol, and the quinoline catalyst. cdnsciencepub.comcdnsciencepub.com The catalytic effect is attributed to the formation of a complex between the tertiary amine and the isocyanate. cdnsciencepub.com

Thermodynamic data for specific reactions of this compound would require experimental determination through techniques such as calorimetry. DFT calculations could also provide theoretical insights into the thermodynamics of its reactions. scispace.com

Mechanistic Postulation and Experimental Verification

A thorough review of scientific databases and chemical literature reveals no specific studies detailing the mechanistic postulation or experimental verification of reactions involving this compound. Therefore, no data tables or detailed research findings on this specific topic can be presented.

Coordination Chemistry and Metallosupramolecular Design

Ligand Properties of 5-(Pentylsulfanyl)quinoline-8-thiol

The coordination capabilities of this compound are primarily dictated by the presence of nitrogen and sulfur donor atoms and are further modulated by the electronic and steric effects of the pentylsulfanyl group.

Multi-Dentate Binding Capabilities (N and S Donor Atoms)

This compound is a bidentate ligand, capable of forming a stable five-membered chelate ring with a metal ion through coordination via the quinoline (B57606) nitrogen atom and the deprotonated thiol sulfur atom. This N,S-donor set allows for effective binding to a variety of metal centers. The lone pair of electrons on the nitrogen atom of the quinoline ring and the thiolate group's negative charge make it a potent chelating agent. The formation of such chelate rings enhances the thermodynamic stability of the resulting metal complexes, a phenomenon known as the chelate effect. This bidentate coordination is a common feature among 8-mercaptoquinoline (B1208045) derivatives. google.comwikipedia.org

Hard-Soft Acid-Base (HSAB) Characterization

The Hard-Soft Acid-Base (HSAB) principle is a useful framework for understanding the binding preferences of this compound. wikipedia.orgadichemistry.comkngac.ac.in The quinoline nitrogen, being a heterocyclic amine nitrogen, is considered a borderline base. The thiolate sulfur atom, being larger and more polarizable, is a soft base. This dual character allows the ligand to coordinate effectively with a range of metal ions.

According to the HSAB principle, hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases. wikipedia.orgadichemistry.com Consequently, this compound is expected to form stable complexes with borderline and soft metal ions. For instance, transition metal ions like Cu(II), Ni(II), Pd(II), and Pt(II) are considered borderline to soft acids and are thus expected to form strong coordinate bonds with the N,S-donor set of this ligand. nih.gov The interaction with hard metal ions would be less favorable due to the presence of the soft sulfur donor.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their stoichiometry and structure.

Coordination with Transition Metal Ions (e.g., Cu(II), Ni(II), Pd(II), Pt(II))

Complexes of 8-mercaptoquinoline and its derivatives with transition metals have been widely studied. grafiati.comnih.govresearchgate.net It is anticipated that this compound will react with transition metal ions such as Cu(II), Ni(II), Pd(II), and Pt(II) to form stable complexes. The synthesis would typically involve mixing the ligand and the metal salt in a 2:1 molar ratio to form neutral complexes of the type [M(L)₂], where L represents the deprotonated ligand.

The characterization of these complexes would likely involve techniques such as:

Infrared (IR) Spectroscopy: To confirm the coordination of the nitrogen and sulfur atoms to the metal ion. A shift in the C=N stretching frequency of the quinoline ring and the disappearance of the S-H stretching vibration would indicate coordination.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., of Pd(II) and Pt(II)), ¹H and ¹³C NMR can provide detailed information about the structure of the ligand framework upon coordination.

Mass Spectrometry: To confirm the molecular weight of the synthesized complexes.

Based on studies of related ligands, Cu(II) and Ni(II) complexes are likely to adopt distorted square planar or octahedral geometries, while Pd(II) and Pt(II) complexes are expected to be square planar. bg.ac.rstandfonline.comacs.orgbendola.com

| Metal Ion | Expected Geometry | General Formula |

| Cu(II) | Distorted Square Planar/Octahedral | [Cu(C₁₄H₁₆NS₂)₂] |

| Ni(II) | Square Planar/Octahedral | [Ni(C₁₄H₁₆NS₂)₂] |

| Pd(II) | Square Planar | [Pd(C₁₄H₁₆NS₂)₂] |

| Pt(II) | Square Planar | [Pt(C₁₄H₁₆NS₂)₂] |

Formation of Main Group Metal Adducts

8-Mercaptoquinoline and its derivatives are also known to form complexes with main group metals. The N,S donor set of this compound can coordinate to main group elements that can act as Lewis acids. For example, elements from Group 13 (like Al, Ga, In) and Group 14 (like Sn, Pb) can form adducts. The synthesis would be similar to that of transition metal complexes, often resulting in complexes with varying stoichiometries and geometries depending on the coordination preferences of the main group metal. Characterization would rely on similar spectroscopic techniques, with multinuclear NMR (e.g., ¹¹⁹Sn, ²⁰⁷Pb) being particularly useful where applicable.

Structural Analysis of Coordination Compounds

The definitive determination of the structure of coordination compounds of this compound would be achieved through single-crystal X-ray diffraction analysis. While no specific crystal structures for complexes of this exact ligand are publicly available, inferences can be drawn from the vast body of work on related 8-mercaptoquinoline complexes. iucr.orgresearchgate.netiucr.org

For a typical square planar complex, such as with Pd(II) or Pt(II), the metal center would be coordinated to two nitrogen atoms and two sulfur atoms from two ligand molecules in a trans or cis arrangement. The trans isomer is often favored to minimize steric hindrance between the quinoline rings. The bond lengths and angles would be indicative of the nature of the metal-ligand interactions. For instance, the M-S bond length would reflect the soft-soft interaction, while the M-N bond length would be characteristic of the borderline interaction.

In octahedral complexes, such as those that might be formed with Ni(II), two ligand molecules would occupy the equatorial plane, with two solvent molecules or other monodentate ligands occupying the axial positions. The pentylsulfanyl group at the 5-position of the quinoline ring is not expected to directly participate in coordination but may influence the solid-state packing of the complexes through van der Waals interactions, potentially leading to interesting supramolecular architectures.

A summary of expected structural features is presented in the table below.

| Feature | Expected Observation |

| Coordination Geometry | Square planar for Pd(II), Pt(II); Distorted square planar or octahedral for Cu(II), Ni(II) |

| Isomerism | cis and trans isomers possible for square planar complexes |

| M-S Bond | Indicative of a soft acid-soft base interaction |

| M-N Bond | Indicative of a borderline acid-borderline base interaction |

| Role of Pentylsulfanyl Group | Influences solid-state packing through intermolecular interactions |

Further research, particularly the synthesis and single-crystal X-ray diffraction analysis of metal complexes of this compound, is necessary to confirm these expected structural characteristics and to fully elucidate the coordination chemistry of this intriguing ligand.

In-Depth Analysis of this compound Reveals a Gap in Current Scientific Literature

A thorough investigation into the scientific literature concerning the chemical compound this compound reveals a significant lack of published research on its specific coordination chemistry and the properties of its metal complexes. While the parent compound, quinoline-8-thiol, and its various derivatives are well-documented as potent ligands in coordination chemistry, detailed experimental data for the 5-(pentylsulfanyl) substituted variant remains elusive. Consequently, a comprehensive article focusing solely on the experimental findings for this specific compound, as outlined, cannot be constructed at this time.

The broader family of quinoline-8-thiol and its analogues are known to form stable complexes with a wide range of metal ions. researchgate.netugr.es These complexes are of interest due to their potential applications in areas such as materials science and catalysis. The introduction of a sulfur-containing substituent, such as the pentylsulfanyl group at the 5-position, is anticipated to modulate the electronic and steric properties of the ligand, thereby influencing the structure, stability, and reactivity of its metal complexes. However, specific studies quantifying these effects for this compound have not been found in the available scientific databases.

General knowledge of related compounds suggests that the coordination to a metal ion would occur through the nitrogen atom of the quinoline ring and the sulfur atom of the deprotonated thiol group, forming a stable chelate ring. The pentylsulfanyl group at the 5-position would likely influence the solubility of the ligand and its complexes in nonpolar solvents and could play a role in the formation of supramolecular assemblies through van der Waals interactions. researchgate.netscispace.com

Research on analogous compounds provides a framework for the type of properties that could be expected. For instance, studies on various substituted quinoline-thioether ligands and their transition metal complexes have detailed their crystal structures and biological activities. researchgate.net Similarly, the spectroscopic and electrochemical properties of metal complexes with other quinoline derivatives have been investigated, revealing insights into their electronic structures and redox behaviors. researchgate.netmmcartsandsciencesirsi.co.inmdpi.com Furthermore, the magnetic properties of paramagnetic complexes containing quinoline-based ligands are a subject of ongoing research, driven by the potential for creating new magnetic materials. nih.gov

Despite this rich background provided by related compounds, the absence of specific experimental data—including X-ray crystallographic parameters, detailed spectroscopic analyses (UV-Vis, emission), electrochemical characterization (cyclic voltammetry), and magnetic susceptibility measurements for metal complexes of this compound—prevents a detailed and scientifically rigorous discussion as per the requested outline. The scientific community has yet to publish dedicated research on the coordination chemistry and metallosupramolecular design involving this particular ligand.

Therefore, while the foundational principles of coordination chemistry provide a basis for predicting the behavior of this compound, an article based solely on verified, published research findings for this specific compound cannot be generated at this time. Further experimental research is necessary to elucidate the unique properties that arise from the introduction of the pentylsulfanyl group at the 5-position of the quinoline-8-thiol scaffold.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 5-(Pentylsulfanyl)quinoline-8-thiol, DFT studies would provide fundamental insights into its molecular geometry, electronic characteristics, and vibrational modes. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-31++G(2d,2p) to ensure accuracy. researchgate.net

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process would involve calculating the potential energy surface of the molecule to find the lowest energy conformation. The pentylsulfanyl group, with its flexible alkyl chain, can adopt multiple conformations. A thorough conformational analysis would identify the most stable conformers and the energy barriers between them. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for a Quinoline (B57606) Derivative (Note: This data is representative and based on general quinoline structures, not specifically this compound.)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.77 | C-S-C | 103.5 |

| S-H | 1.34 | C-C-S | 120.1 |

| C-N | 1.37 | C-N-C | 117.8 |

| Aromatic C-C | 1.39 - 1.42 | Aromatic C-C-C | 118.5 - 121.3 |

| Alkyl C-C | 1.53 | C-C-H | 109.5 |

| C-H | 1.09 |

Understanding the electronic structure is crucial for predicting a molecule's reactivity and spectroscopic properties. DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The distribution of these orbitals reveals the likely sites for electrophilic and nucleophilic attack. Furthermore, analysis of the molecular electrostatic potential (MEP) and natural bond orbital (NBO) can provide a detailed picture of charge distribution and intramolecular interactions. researchgate.netresearchgate.net

Table 2: Predicted Electronic Properties for a Quinoline Derivative (Note: This data is representative and based on general quinoline structures, not specifically this compound.)

| Property | Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Theoretical vibrational frequency calculations are essential for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a theoretical vibrational spectrum can be generated. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) can be compared with experimental data to confirm the molecular structure and assign spectral peaks.

Ab Initio and Semi-Empirical Calculations for Energetic and Electronic Properties

While DFT is widely used, other computational methods like ab initio and semi-empirical calculations can also provide valuable information. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters, offering high accuracy at a greater computational cost. Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster for large molecules, though potentially less accurate. These methods can be used to calculate properties like heats of formation and ionization potentials.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. nih.gov For this compound, MD simulations would be particularly useful for exploring the conformational flexibility of the pentylsulfanyl chain and its interactions with solvent molecules. By simulating the molecule in a box of explicit solvent (e.g., water or an organic solvent), one can study how the solvent affects the molecule's conformation and dynamics. nih.gov These simulations are crucial for understanding the behavior of the molecule in a realistic chemical environment, which is often not captured by gas-phase calculations. bohrium.comresearchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption Maxima)

Computational methods can also predict various spectroscopic parameters. For instance, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. uncw.edu These predictions can aid in the assignment of experimental NMR spectra. youtube.com Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and, consequently, the UV-Vis absorption maxima. This information is invaluable for characterizing the molecule and understanding its photophysical properties.

Computational Exploration of Reaction Mechanisms and Transition States

A computational exploration of the reaction mechanisms involving this compound would theoretically involve mapping the potential energy surface for its reactions. This process would identify the structures of transition states—the high-energy intermediates that connect reactants to products. The geometry and energetic properties of these transition states are critical for understanding the kinetics and feasibility of a given reaction pathway. Without specific studies on this compound, any discussion of its reaction mechanisms remains speculative.

Detailed energy profiles for reactions of this compound are not available in the current scientific literature. Such a profile would graphically represent the energy of the system as the reaction progresses from reactants to products, passing through transition states. The activation barrier, or activation energy, is the energy difference between the reactants and the highest energy transition state. This value is a key determinant of the reaction rate.

To illustrate the type of data that would be necessary, a hypothetical data table for a reaction is presented below. Please note that the values in this table are purely illustrative and are not based on actual experimental or computational data for this compound.

Hypothetical Energy Profile Data

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| 1 | Reactants | 0.0 |

| 2 | Transition State 1 | +25.0 |

| 3 | Intermediate | +5.0 |

| 4 | Transition State 2 | +30.0 |

This table is for illustrative purposes only.

A reaction coordinate analysis for this compound would involve a detailed examination of the geometric changes that occur as the molecule transforms from a reactant to a product. The reaction coordinate is a parameter that represents the progress along a reaction pathway. By analyzing how the bond lengths, bond angles, and dihedral angles change along this coordinate, chemists can gain a deeper understanding of the mechanism.

For example, in a hypothetical nucleophilic substitution reaction, the reaction coordinate might be defined by the breaking of one bond and the formation of another. A computational study would calculate the energy of the system at various points along this coordinate to construct the energy profile.

Without specific computational studies on this compound, a detailed and scientifically accurate discussion of its reaction mechanisms, energy profiles, and reaction coordinates is not possible.

Advanced Applications in Materials Science and Catalysis Research

Applications in Homogeneous and Heterogeneous Catalysis

The bidentate N,S-coordination motif of the quinoline-8-thiol core is known to form stable complexes with a variety of transition metals, which are central to many catalytic processes.

As a Ligand in Cross-Coupling Reactions and Other Organic Transformations

Incorporation into Metal-Organic Frameworks (MOFs) or Coordination Polymers for Catalytic Applications

Metal-organic frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. The functionalization of these linkers is a key strategy for introducing catalytic activity. Thiol-functionalized linkers are of particular interest due to the strong affinity of sulfur for various metal ions, which can act as active catalytic sites. nih.gov Thiol and thioether-based MOFs have been explored for applications in catalysis, sensing, and adsorption. vu.nl In principle, 5-(Pentylsulfanyl)quinoline-8-thiol, with its chelating quinoline-thiol head and a flexible pentylsulfanyl tail, could be a suitable linker for constructing novel MOFs. However, reports on the synthesis and catalytic applications of MOFs specifically incorporating this ligand are not found in the reviewed literature. The synthesis of MOFs often involves methods like solvothermal or hydrothermal synthesis. nih.govjchemrev.commdpi.comyoutube.comumt.edu.my

Photocatalytic and Electrocatalytic Properties of its Metal Complexes

Metal complexes with quinoline-thiolate ligands have been investigated for their potential in photocatalysis, particularly for processes like hydrogen evolution. For example, nickel quinolinethiolate complexes have been shown to be active in photocatalytic hydrogen evolution systems. researchgate.net The photophysical and electrochemical properties of metal complexes are crucial for their photocatalytic activity. These properties, such as excited-state lifetimes and redox potentials, can be tuned by modifying the ligand structure. While the pentylsulfanyl group in this compound would likely influence the electronic properties of its metal complexes, specific studies on their photocatalytic and electrocatalytic performance are not available.

Chemo-sensing and Optoelectronic Materials

The quinoline (B57606) moiety is a well-known fluorophore, and its derivatives are widely explored for their use in chemical sensors and optoelectronic devices.

Design and Development of Chemical Sensors for Metal Ions or Analytes (Non-Biological)

Quinoline-thiol derivatives are effective fluorescent chemosensors for various metal ions. The sensing mechanism often relies on processes like photoinduced electron transfer (PET) or chelation-enhanced fluorescence (CHEF), where the coordination of a metal ion to the N,S-donor set of the ligand modulates the fluorescence output. For example, quinoline-2-thiol (B7765226) derivatives have been developed as fluorescent sensors for metal ions and pH. Current time information in Bangalore, IN. The thiol group, in particular, shows a strong affinity for soft heavy metal ions. researchgate.netnih.govnih.govmdpi.comsrce.hr While this compound possesses the necessary structural features to act as a chemosensor, specific research on its design, selectivity, and sensitivity for particular non-biological analytes has not been reported.

Luminescent Properties and Potential in Organic Light-Emitting Diodes (OLEDs)

Luminescent transition metal complexes, particularly those of heavy metals like iridium(III), platinum(II), and gold(I), are of significant interest for their application as phosphorescent emitters in organic light-emitting diodes (OLEDs). youtube.comnih.gov The high spin-orbit coupling of these metals facilitates efficient intersystem crossing and allows for the harvesting of both singlet and triplet excitons, leading to high quantum efficiencies. Quinoline-based ligands are frequently used in these complexes to tune the emission color and improve device performance. The luminescence of gold(I) complexes with quinoline-8-thiolate, for instance, has been shown to be sensitive to the solvent environment. Although metal complexes of this compound could theoretically exhibit interesting luminescent properties for OLED applications, there is no published research detailing their synthesis, photophysical characterization, or performance in OLED devices.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Methodologies

Currently, specific synthetic methodologies tailored for 5-(Pentylsulfanyl)quinoline-8-thiol are not detailed in the public domain. Future research would likely focus on developing greener and more efficient synthetic routes. This could involve exploring one-pot syntheses, employing catalytic systems to minimize waste, and utilizing milder reaction conditions to improve atom economy and reduce energy consumption. The development of such methods would be crucial for making this compound more accessible for further research and potential applications.

Exploration of Advanced Supramolecular Architectures and Nanostructured Materials

The quinoline-8-thiol scaffold is known for its ability to form complexes with various metal ions. The introduction of a pentylsulfanyl group could modulate its coordination properties and lead to the formation of novel supramolecular structures. Future research could investigate the self-assembly of this compound into advanced architectures such as metal-organic frameworks (MOFs), coordination polymers, and nanostructured materials. These materials could exhibit interesting photophysical, electronic, or catalytic properties.

Integration into Hybrid Material Systems for Multi-Functional Devices

A key area of future research would be the integration of this compound into hybrid material systems. By combining this compound with other materials, such as polymers, nanoparticles, or carbon-based materials, it may be possible to create new composites with synergistic properties. These hybrid systems could be explored for applications in multi-functional devices, for instance, as sensors, in optoelectronics, or as catalysts in various chemical transformations.

Deeper Elucidation of Structure-Property Relationships for Predictive Design

A fundamental aspect of future research will be to establish clear structure-property relationships for this compound and its derivatives. This would involve systematic studies to understand how the pentylsulfanyl chain and the thiol group influence the compound's electronic, optical, and chemical properties. Computational modeling and experimental studies could work in tandem to develop a predictive understanding, enabling the rational design of new molecules with tailored functionalities.

Unexplored Reactivity Patterns and Derivatization Opportunities

The reactivity of this compound remains an open field of investigation. The presence of the thiol group and the quinoline (B57606) nitrogen offers multiple sites for chemical modification. Future research could explore novel derivatization strategies to synthesize a library of related compounds. Investigating unexplored reactivity patterns, such as oxidation of the sulfur atoms or reactions at the quinoline ring, could lead to the discovery of new compounds with unique properties and potential applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-(pentylsulfanyl)quinoline-8-thiol, and how can reaction efficiency be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, substituting a leaving group (e.g., halogen) at the 5-position of 8-hydroxyquinoline with pentylthiol under basic conditions (e.g., K₂CO₃/DMF) . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry or temperature. Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and thiol group integration .

- High-resolution mass spectrometry (HRMS) : For molecular weight validation .

- FT-IR : To identify S–H (2500–2600 cm⁻¹) and C–S (600–700 cm⁻¹) stretches .

Q. How does the stability of this compound vary under different pH and solvent conditions?

- Methodological Answer : Stability studies should use HPLC or UV-Vis spectroscopy to track degradation. The compound is prone to oxidation in polar aprotic solvents (e.g., DMSO) but remains stable in inert atmospheres (N₂/Ar). Buffered solutions (pH 7–9) minimize thiol group oxidation .

Advanced Research Questions

Q. What strategies are used to resolve contradictions in bioactivity data for quinoline-8-thiol derivatives?

- Methodological Answer : Discrepancies (e.g., inactive analogs in SAR studies) require:

- Dose-response reevaluation : Confirm EC₅₀ values via fluorescence microscopy if initial assays (e.g., laser-scanning) yield false negatives .

- Solubility checks : Use dynamic light scattering (DLS) to detect aggregation .

- Metabolite profiling : LC-MS to identify degradation products during assays .

Q. How can computational methods predict the metal-chelating behavior of this compound?

- Methodological Answer : Density functional theory (DFT) calculations model metal-ligand interactions (e.g., with Al³⁺ or Zn²⁺). Molecular docking and molecular dynamics (MD) simulations predict binding affinities and complex stability. Validate predictions experimentally via UV-Vis titration or X-ray crystallography .

Q. What mechanistic insights explain the inhibitory activity of quinoline-8-thiol derivatives against Rpn11?

- Methodological Answer : Capzimin (a derivative) inhibits Rpn11 by coordinating its JAMM domain’s Zn²⁺ ion via the thiol group. Confirm specificity using:

- Enzyme inhibition assays : Compare IC₅₀ values against related metalloproteases .

- Proteomic profiling : Identify polyubiquitinated substrates stabilized by treatment .

Q. How can synthetic modifications improve the solubility of this compound for in vivo studies?

- Methodological Answer : Introduce polar groups (e.g., sulfonic acid) at the quinoline 2- or 4-positions via electrophilic substitution. Assess solubility via logP measurements (HPLC) and cytotoxicity in cell cultures (e.g., HEK293) to balance hydrophilicity and bioactivity .

Q. What are the challenges in quantifying oxidative degradation products of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.